![molecular formula C18H28N2O3S B2759491 N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide CAS No. 727689-28-3](/img/structure/B2759491.png)

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

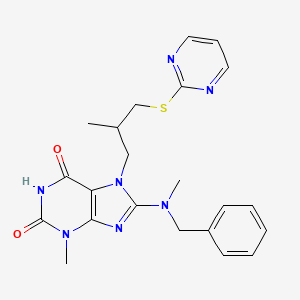

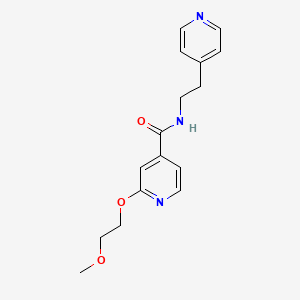

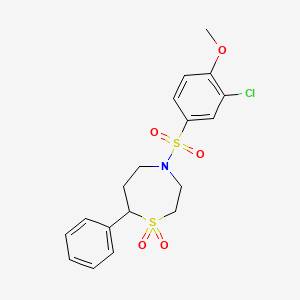

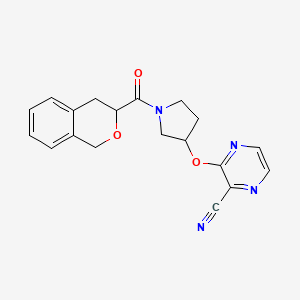

“N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide” is a chemical compound with the molecular formula C18H28N2O3S. It is a complex molecule that contains several functional groups and rings .

Molecular Structure Analysis

The molecule contains a total of 42 bond(s). There are 18 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 seven-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxolane(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Structural and Physical Properties

- Polymorphism and Pressure Effects: Research on tolazamide, a compound closely related to N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide, has shown that its polymorphs exhibit different densities and molecular packings. Studies under different conditions, including pressure, did not observe phase transitions, suggesting specific structural stability under varying environmental conditions (Fedorov et al., 2017).

Chemical Properties and Reactions

- Catalytic Oxidation: The compound has been used as a substituent in the design of potential oxidation catalysts. Research involving sulfonamide-substituted iron phthalocyanine explored its stability and efficiency in the oxidation of olefins, demonstrating its role in catalytic processes (Işci et al., 2014).

Biological Applications

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their interaction with DNA and their potential anticancer activity. The research indicates the significance of the sulfonamide derivative in influencing DNA binding and cleavage, showcasing its potential in therapeutic applications (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition

Unprotected primary sulfonamide groups have been instrumental in the development of carbonic anhydrase inhibitors. Studies have highlighted the dual role of such groups in enabling the construction of complex molecules and acting as inhibitors, underscoring their importance in therapeutic drug design (Sapegin et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-18(2,3)15-8-10-16(11-9-15)24(22,23)19-14-17(21)20-12-6-4-5-7-13-20/h8-11,19H,4-7,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFCHJWCQFZCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2759408.png)

![N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide](/img/structure/B2759411.png)

![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide](/img/structure/B2759415.png)

![N-[(3-chloropyrazin-2-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2759419.png)

![ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate](/img/structure/B2759427.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2759431.png)